Pentadecyl carbonochloridate

描述

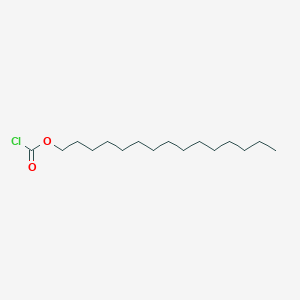

Structure

3D Structure

属性

IUPAC Name |

pentadecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUKVZQKMYTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602932 | |

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81705-90-0 | |

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Pentadecyl Carbonochloridate

Nucleophilic Acyl Substitution Pathways at the Carbonochloridate (B8618190) Center

The predominant reaction pathway for pentadecyl carbonochloridate is nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the chloride leaving group. masterorganicchemistry.comkhanacademy.org The general mechanism for this process is a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Mechanistic Investigations of this compound Reactivity with Nucleophiles

The reactivity of this compound with various nucleophiles, such as amines, alcohols, and water, follows the general principles of nucleophilic acyl substitution. The long pentadecyl chain does not significantly alter the electronic nature of the reactive carbonochloridate moiety, and thus its reactivity is analogous to other primary alkyl chloroformates. nih.gov

The reaction with amines (aminolysis) yields carbamates, with alcohols (alcoholysis) produces carbonates, and with water (hydrolysis) leads to the formation of a carbamic acid which readily decarboxylates to the corresponding alcohol (pentadecanol), carbon dioxide, and hydrochloric acid. wikipedia.org

The mechanism proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a transient tetrahedral species. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. masterorganicchemistry.comyoutube.com

The nature of the nucleophile plays a significant role in the reaction rate. Stronger nucleophiles, such as primary amines, react more rapidly than weaker nucleophiles like water.

Interactive Table: Reactivity of this compound with Common Nucleophiles

| Nucleophile (Nu-H) | Product | General Reaction Equation | Relative Reactivity |

| Primary Amine (R'-NH₂) | N-Alkyl Pentadecyl Carbamate | C₁₅H₃₁OCOCl + R'-NH₂ → C₁₅H₃₁OCONHR' + HCl | High |

| Alcohol (R'-OH) | Pentadecyl Alkyl Carbonate | C₁₅H₃₁OCOCl + R'-OH → C₁₅H₃₁OCOOR' + HCl | Moderate |

| Water (H₂O) | Pentadecanol + CO₂ | C₁₅H₃₁OCOCl + H₂O → [C₁₅H₃₁OCOOH] + HCl → C₁₅H₃₁OH + CO₂ + HCl | Low |

Kinetic Studies of Substitution Reactions

While specific kinetic data for this compound is not extensively documented, studies on analogous long-chain alkyl chloroformates, such as n-octyl chloroformate, provide valuable insights. The solvolysis of primary alkyl chloroformates is generally considered to proceed through a bimolecular addition-elimination mechanism in most solvents. nih.gov

Kinetic studies on the hydrolysis of a series of alkyl chloroformates have shown that the reaction mechanism can be influenced by the structure of the alkyl group. For primary alkyl chloroformates, a bimolecular mechanism is favored. researchgate.net The rate of these reactions is also dependent on the solvent's nucleophilicity and ionizing power. mdpi.com For instance, in solvolysis reactions, the rate increases with increasing solvent nucleophilicity, which is consistent with a rate-determining addition of the solvent molecule to the carbonyl group. nih.gov

The Brønsted plot for the aminolysis of methyl chloroformate shows that the sensitivity of the reaction to the basicity of the amine nucleophile decreases as the basicity of the amine increases, suggesting a change in the rate-determining step or the transition state structure with varying nucleophile strength. rsc.org A similar trend can be anticipated for this compound.

Rearrangement and Decomposition Mechanisms of this compound

This compound can undergo rearrangement and decomposition, particularly under thermal stress. These reactions can compete with the desired nucleophilic substitution pathways.

Understanding of Intramolecular Rearrangements

The thermal decomposition of alkyl chloroformates can sometimes be accompanied by rearrangements of the alkyl group, proceeding through an ion-pair mechanism. rsc.org This is more common for secondary and tertiary alkyl chloroformates where a more stable carbocation can be formed. For a primary long-chain alkyl chloroformate like this compound, rearrangements are less likely but can occur under forcing conditions, potentially leading to isomeric alkyl chlorides.

Pathways of Carbonochloridate Cleavage

The primary pathway for the decomposition of this compound is thermal cleavage. This unimolecular decomposition typically yields the corresponding alkyl chloride (1-chloropentadecane), carbon dioxide, and hydrochloric acid. wikipedia.org Theoretical studies on the gas-phase elimination kinetics of alkyl chloroformates suggest that the decomposition can proceed through either a concerted mechanism or a stepwise mechanism involving the formation of an unstable chloroformic acid intermediate. usfq.edu.ec

Another potential decomposition pathway, especially for chloroformates with a β-hydrogen, is elimination to form an alkene (1-pentadecene), carbon dioxide, and hydrochloric acid. This process is thought to occur via a six-membered cyclic transition state. usfq.edu.ec

Table: Potential Decomposition Products of this compound

| Decomposition Pathway | Products | Conditions |

| Thermal Cleavage (Substitution) | 1-Chloropentadecane + Carbon Dioxide | Heating |

| Thermal Cleavage (Elimination) | 1-Pentadecene + Carbon Dioxide + Hydrochloric Acid | Heating |

Catalytic Modulations of this compound Reactivity

The reactivity of this compound can be significantly influenced by the presence of catalysts. These catalysts can accelerate the desired nucleophilic substitution reactions while minimizing side reactions.

Common catalysts for reactions involving chloroformates include tertiary amines, such as pyridine (B92270) and triethylamine. researchgate.netgoogle.com These amines can act as nucleophilic catalysts by reacting with the chloroformate to form a highly reactive acylammonium salt intermediate. This intermediate is then more susceptible to attack by the primary nucleophile (e.g., an alcohol or a less reactive amine), regenerating the catalyst in the process. researchgate.net

Lewis acids can also be employed to catalyze the decomposition of chloroformates to alkyl chlorides. google.com Furthermore, in the context of esterification of carboxylic acids using alkyl chloroformates, pyridine is often used as a catalyst, where it is understood to form an N-acylpyridinium intermediate that facilitates the reaction. acs.org The choice of catalyst and reaction conditions can therefore be used to steer the reaction towards the desired product. For instance, the use of pyridinium (B92312) chloride has been shown to accelerate the decomposition of alkyl chloroformates to isomerically pure alkyl chlorides, proceeding through a chain of SN2 displacements. rsc.org

Organocatalytic Systems in Carbonochloridate Chemistry

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis and other chemical transformations. While the application of organocatalysis to reactions involving chloroformates is less explored compared to transition metal catalysis, the fundamental reactivity of these reagents suggests several potential applications.

Acyl chlorides, which share similar reactivity with chloroformates, are known to participate in various organocatalytic reactions. savemyexams.comkhanacademy.orglibretexts.org For example, chiral amines and phosphines can act as nucleophilic catalysts to activate acyl chlorides for subsequent reactions with nucleophiles. It is conceivable that similar organocatalytic systems could be developed for this compound.

One potential application is in organocatalytic acylation reactions. A chiral organocatalyst could react with this compound to form a highly reactive acylating intermediate. This intermediate could then transfer the pentadecyloxycarbonyl group to a nucleophile, such as an alcohol or an amine, in an enantioselective manner. This would provide a metal-free method for the synthesis of chiral carbonates and carbamates.

The following table outlines potential organocatalytic reactions involving this compound based on the known reactivity of similar acylating agents.

| Organocatalyst Type | Reactants | Potential Product | Mechanistic Role of Catalyst |

| Chiral Amine | This compound + Alcohol | Chiral Carbonate | Forms a reactive acylammonium intermediate |

| Chiral Phosphine | This compound + Amine | Chiral Carbamate | Forms a reactive acylphosphonium intermediate |

| Brønsted Acid | This compound + Nucleophile | Ester/Amide | Activates the carbonyl group for nucleophilic attack |

Computational and Theoretical Insights into Reaction Dynamics

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms and predict the reactivity of molecules like this compound. Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are key theoretical tools that offer deep insights into the electronic structure and reaction dynamics of this compound.

Density Functional Theory (DFT) Applications to this compound Reactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been successfully applied to study the reaction mechanisms of smaller alkyl chloroformates, and these findings can be extrapolated to understand the behavior of this compound.

A theoretical study on the gas-phase elimination kinetics of ethyl, isopropyl, and sec-butyl chloroformates using DFT revealed that these compounds undergo thermal decomposition to produce the corresponding olefin, hydrochloric acid, and carbon dioxide. researchgate.net The calculations helped to elucidate the transition state structures and activation energies for these reactions. researchgate.net For this compound, which has a long, unbranched alkyl chain, the primary thermal decomposition pathway would likely involve similar mechanisms, although the increased chain length might influence the reaction kinetics.

DFT calculations can also be used to model the transition states of the transition metal-catalyzed and organocatalytic reactions discussed in the previous sections. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's selectivity and efficiency.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the LUMO is expected to be localized on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The HOMO, on the other hand, would likely have significant contributions from the lone pair electrons on the oxygen and chlorine atoms.

In a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of this compound will be the dominant stabilizing interaction, leading to bond formation. The energy gap between the HOMO and LUMO is an important indicator of the molecule's reactivity; a smaller HOMO-LUMO gap generally corresponds to higher reactivity. A DFT and FMO analysis of 3-trifluoromethylphenylchloroformate, for example, revealed a HOMO-LUMO energy gap of 6.2143 eV. scispace.com While this is an aryl chloroformate, it provides a reference point for the expected electronic properties of chloroformates in general.

The following table summarizes the key aspects of FMO analysis for this compound.

| Molecular Orbital | Location of High Electron Density | Role in Reactivity |

| HOMO | Oxygen and Chlorine atoms | Electron donation in certain reactions |

| LUMO | Carbonyl carbon (π* C=O) | Electron acceptance from nucleophiles |

Molecular Electrostatic Potential (MEP) Mapping for Electronic Properties

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict the sites of electrophilic and nucleophilic attack.

For this compound, the MEP map would show a region of high positive electrostatic potential (electron-deficient) around the carbonyl carbon, consistent with its electrophilic nature. Conversely, regions of negative electrostatic potential (electron-rich) would be located around the carbonyl oxygen and the chlorine atom due to the presence of lone pair electrons. The long pentadecyl chain would be expected to have a relatively neutral electrostatic potential.

The MEP map provides a clear visual representation of the molecule's reactivity. Nucleophiles will be attracted to the blue (positive) regions, while electrophiles will be attracted to the red (negative) regions. This information is invaluable for understanding and predicting the regioselectivity of reactions involving this compound.

Derivatization and Transformative Chemistry of Pentadecyl Carbonochloridate

Incorporation of the Pentadecyl Moiety into Heterocyclic Systems

The lipophilic pentadecyl chain can be strategically incorporated into various heterocyclic scaffolds, a modification known to influence the physicochemical and biological properties of the resulting molecules. Pentadecyl carbonochloridate (B8618190) is a key precursor in the synthesis of these long-chain substituted heterocycles.

Synthesis of Pentadecyl-Substituted Thiadiazoles and Oxadiazoles

The synthesis of 2-amino-5-pentadecyl-1,3,4-thiadiazoles and the corresponding 1,3,4-oxadiazoles can be efficiently achieved through a multi-step process commencing with pentadecyl carbonochloridate. The general synthetic pathway involves the reaction of the acyl chloride with thiosemicarbazide (B42300) or semicarbazide (B1199961) to form the respective N-pentadecanoyl thiosemicarbazide or N-pentadecanoyl semicarbazide intermediate. Subsequent acid-catalyzed cyclodehydration of these intermediates yields the desired 5-pentadecyl-substituted heterocyclic ring.

Reaction Scheme for the Synthesis of Pentadecyl-Substituted Thiadiazoles and Oxadiazoles:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Thiosemicarbazide | Pyridine (B92270), THF | N-Pentadecanoyl thiosemicarbazide |

| 2 | N-Pentadecanoyl thiosemicarbazide | Concentrated H₂SO₄ or POCl₃, Heat | 2-Amino-5-pentadecyl-1,3,4-thiadiazole |

| 1 | This compound, Semicarbazide | Pyridine, THF | N-Pentadecanoyl semicarbazide |

| 2 | N-Pentadecanoyl semicarbazide | Concentrated H₂SO₄ or POCl₃, Heat | 2-Amino-5-pentadecyl-1,3,4-oxadiazole |

Table 1: Synthetic pathway to pentadecyl-substituted thiadiazoles and oxadiazoles.

This method provides a straightforward route to these heterocycles, leveraging the high reactivity of the acyl chloride to readily form the necessary acyclic precursors. The choice of cyclizing agent can influence the reaction conditions and yields.

Formation of Pyrazole (B372694), Thiazole (B1198619), Pyridine, and Pyrimidine (B1678525) Derivatives Bearing Pentadecyl Chains

The introduction of a pentadecyl chain into pyrazole, thiazole, pyridine, and pyrimidine rings often requires the initial conversion of this compound into more elaborate intermediates. These intermediates, possessing the long alkyl chain, are then utilized in established heterocyclic synthesis protocols.

Pyrazoles: Pentadecyl-substituted pyrazoles can be synthesized from long-chain ketones, which are accessible from this compound via organometallic coupling reactions (e.g., with organocadmium or organocuprate reagents). The resulting pentadecyl-containing ketone can then undergo condensation with hydrazine (B178648) or its derivatives to form the pyrazole ring. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgthieme-connect.de

Thiazoles: The synthesis of pentadecyl-substituted thiazoles can be achieved through the Hantzsch thiazole synthesis. nih.goveurekaselect.comresearchgate.netbepls.com This involves the reaction of a long-chain α-haloketone with a thioamide. The required α-haloketone can be prepared from a pentadecyl-containing ketone, which in turn can be synthesized from this compound.

Pyridines and Pyrimidines: The construction of pyridine and pyrimidine rings bearing a pentadecyl substituent can be accomplished through various condensation reactions. For instance, long-chain β-ketoesters, accessible from the acylation of esters with this compound, are valuable precursors for the synthesis of substituted pyridines and pyrimidines through reactions with enamines or amidines, respectively. rsc.orgorganic-chemistry.orgnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netchemguide.co.ukstackexchange.commdpi.comresearchgate.net

Illustrative Intermediates from this compound for Heterocycle Synthesis:

| Heterocycle | Key Intermediate | Synthetic Precursor from this compound |

| Pyrazole | Long-chain ketone | Reaction with organometallic reagents |

| Thiazole | Long-chain α-haloketone | Halogenation of a long-chain ketone |

| Pyridine | Long-chain β-ketoester | Acylation of an ester enolate |

| Pyrimidine | Long-chain β-diketone | Claisen condensation with a pentadecanoyl ester |

Table 2: Key intermediates for the synthesis of pentadecyl-substituted heterocycles.

Advanced Esterification and Amidation Chemistry of this compound

This compound is a highly effective reagent for the esterification and amidation of a wide range of substrates, including those that are sterically hindered or possess sensitive functional groups.

Esterification: The reaction of this compound with alcohols, typically in the presence of a base such as pyridine, provides a facile route to pentadecanoate (B1260718) esters. This method is particularly advantageous for the esterification of tertiary alcohols, which are often challenging to esterify under standard Fischer esterification conditions due to the propensity for elimination reactions. stackexchange.comgoogle.commasterorganicchemistry.com The high reactivity of the chloroformate allows the reaction to proceed under mild conditions, preserving the integrity of the tertiary alcohol.

Amidation: Similarly, this compound reacts readily with primary and secondary amines to form pentadecanamides. This reaction is a cornerstone of peptide synthesis, where the chloroformate can be used to couple the pentadecyl moiety to the N-terminus of a peptide chain. nih.govgoogle.comnih.govresearchgate.net The use of a mixed anhydride (B1165640) method, involving the reaction of an N-protected amino acid with this compound, allows for the controlled formation of the amide bond with minimal racemization.

Design and Synthesis of Novel this compound Conjugates and Adducts

The lipophilic nature of the pentadecyl chain makes it an attractive component for the design of novel molecular conjugates and adducts with enhanced physicochemical properties, such as improved membrane permeability and bioavailability.

Lipid-Drug Conjugates (LDCs): this compound is an ideal reagent for the synthesis of LDCs, where a therapeutic agent is covalently linked to a lipid moiety. kinampark.comnih.gov This conjugation can be achieved by reacting the chloroformate with a suitable functional group on the drug molecule, such as a hydroxyl or amino group. The resulting LDC often exhibits improved pharmacokinetic profiles and can be formulated into various nanocarrier systems for targeted drug delivery.

Flavonoid Adducts: Flavonoids, a class of polyphenolic secondary metabolites of plants, possess a range of biological activities. nih.govmdpi.com The reactivity of the hydroxyl groups on the flavonoid scaffold allows for their acylation with this compound. The resulting pentadecanoyl-flavonoid adducts exhibit increased lipophilicity, which can enhance their absorption and cellular uptake.

Synthesis of a Model Pentadecanoyl-Flavonoid Adduct:

| Reactants | Reagents/Conditions | Product |

| Quercetin, this compound | Pyridine, DMAP (catalyst), CH₂Cl₂ | Pentadecanoyl-quercetin |

Table 3: Example of the synthesis of a pentadecanoyl-flavonoid adduct.

The derivatization of bioactive molecules with the pentadecyl chain using this compound represents a powerful strategy for modulating their biological activity and delivery characteristics.

Advanced Spectroscopic and Analytical Characterization of Pentadecyl Carbonochloridate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Pentadecyl carbonochloridate (B8618190), ¹H and ¹³C NMR studies provide definitive evidence for its carbon skeleton and the connectivity of its atoms.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of Pentadecyl carbonochloridate, distinct signals corresponding to the different types of protons in the pentadecyl chain are expected.

The protons on the carbon atom adjacent to the oxygen of the chloroformate group (α-CH₂) are the most deshielded due to the electron-withdrawing effect of the ester and chlorine moieties. This results in a triplet signal at a downfield chemical shift, typically around 4.3 ppm. The protons of the terminal methyl group (CH₃) at the end of the long alkyl chain appear as a triplet at the most upfield position, generally around 0.88 ppm. The numerous methylene (B1212753) groups (-(CH₂)₁₃-) in the middle of the chain produce a large, overlapping multiplet, often referred to as the methylene envelope, centered around 1.25-1.40 ppm. A distinct multiplet for the β-CH₂ protons is also typically resolved slightly downfield from the main methylene envelope.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (terminal) | ~ 0.88 | Triplet (t) | 3H |

| -(CH₂)₁₃- | ~ 1.25 - 1.40 | Multiplet (m) | 26H |

| -O-CH₂-CH₂ - | ~ 1.70 | Multiplet (m) | 2H |

| -O-CH₂ - | ~ 4.30 | Triplet (t) | 2H |

Carbon-13 NMR provides detailed information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the most significant signal is that of the carbonyl carbon in the chloroformate group (-O-(C=O)-Cl). This carbon is highly deshielded and is expected to appear far downfield in the spectrum, around 150-155 ppm.

The carbon atom bonded to the oxygen (α-CH₂) also experiences a significant downfield shift, typically appearing in the range of 70-75 ppm. The terminal methyl carbon is found at the most upfield position, around 14 ppm. Similar to the proton spectrum, the internal methylene carbons produce a series of closely spaced signals in the 22-32 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 152.0 |

| -O-C H₂- | ~ 72.0 |

| Internal Methylene Carbons (-C H₂-) | ~ 22.0 - 32.0 |

| Terminal Methyl Carbon (-C H₃) | ~ 14.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.com The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its identity as a long-chain alkyl chloroformate.

The most prominent and diagnostic absorption is the strong C=O stretching band of the chloroformate group. This band typically appears at a high frequency, in the range of 1770-1785 cm⁻¹, due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms. Other key absorptions include the C-O stretching vibrations, which appear between 1150 and 1250 cm⁻¹, and the C-Cl stretch, which is found in the 650-800 cm⁻¹ region. The long pentadecyl chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Chloroformate) | Stretch | ~ 1775 | Strong |

| C-H (Alkyl) | Stretch | ~ 2850 - 2960 | Strong |

| C-H (Alkyl) | Bend | ~ 1465 | Medium |

| C-O | Stretch | ~ 1150 - 1250 | Strong |

| C-Cl | Stretch | ~ 650 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. chromakresearch.commdpi.com This technique is most sensitive for compounds containing chromophores, such as conjugated π-systems or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions. conicet.gov.ar

This compound does not possess an extended system of conjugated double bonds. Its primary chromophore is the carbonyl group (C=O). The carbonyl group in chloroformates can undergo a weak n→π* transition. However, this absorption is typically found in the deep UV region (below 220 nm) and has a very low molar absorptivity. sigmaaldrich.com Consequently, a UV-Vis spectrum of this compound recorded on a standard instrument would likely show no significant absorption bands in the 200-800 nm range, indicating the absence of highly conjugated electronic systems. thermofisher.com

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net

To perform SCXRD on this compound, a suitable single crystal of the compound must first be grown. If successful, the diffraction data would provide precise information on:

Bond lengths and angles: The exact distances between atoms (e.g., C=O, C-O, C-Cl, C-C) and the angles between bonds can be determined with high precision.

Conformation: The specific spatial arrangement (conformation) of the long pentadecyl chain and the orientation of the chloroformate group in the crystal lattice would be revealed.

Intermolecular interactions: The analysis would show how individual molecules of this compound pack together in the crystal, identifying any significant intermolecular forces like van der Waals interactions that dictate the solid-state structure.

While no specific crystal structure for this compound is publicly available, the SCXRD technique remains the gold standard for unambiguous solid-state structural elucidation. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₆H₃₁ClO₂), the molecular ion peak [M]⁺ would be expected, though it may be of low intensity due to the molecule's lability. The fragmentation of alkyl chloroformates is characterized by several predictable pathways. libretexts.org

A primary fragmentation pathway is the α-cleavage, leading to the loss of the pentadecyl radical (•C₁₅H₃₁) or the formation of the pentadecyl cation [C₁₅H₃₁]⁺. Another common fragmentation involves the loss of a chlorine radical (•Cl) from the molecular ion. Cleavage of the C-O bond can also occur, generating ions corresponding to the chloroformyl group [COCl]⁺ or the pentadecyloxycarbonyl cation [C₁₅H₃₁OCO]⁺. The long alkyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is a characteristic pattern for long-chain alkanes. libretexts.orglibretexts.org

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Formula | m/z (for ³⁵Cl) | Fragmentation Pathway |

| [M]⁺ | [C₁₆H₃₁ClO₂]⁺ | 290.5 | Molecular Ion |

| [M - Cl]⁺ | [C₁₆H₃₁O₂]⁺ | 255.2 | Loss of Chlorine Radical |

| [C₁₅H₃₁]⁺ | [C₁₅H₃₁]⁺ | 211.2 | Alkyl Cation |

| [COCl]⁺ | [COCl]⁺ | 63.0 | Chloroformyl Cation |

| [CₙH₂ₙ₊₁]⁺ | e.g., [C₄H₉]⁺ | 57.1 | Alkyl Chain Fragmentation |

Thermal Analysis in Characterization of Polymerized Derivatives

Thermal analysis techniques are crucial for characterizing the properties of polymeric materials, providing valuable insights into their thermal stability and phase behavior. For polymerized derivatives of this compound, which feature long aliphatic side chains, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly informative. These analyses help in understanding the material's performance limits and processing conditions.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to study the thermal properties of polymers. eag.comazom.comyoutube.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. eag.comazom.com This method is instrumental in determining the temperatures of phase transitions, such as melting (T_m) and crystallization (T_c), and the associated enthalpy changes. For polymers derived from this compound, the long pentadecyl side chains can crystallize independently of the polymer backbone, a phenomenon that DSC can effectively detect.

The crystallization of these long alkyl side chains leads to the formation of ordered, microcrystalline domains within the amorphous polymer matrix. This side-chain crystallization is a reversible process, and the associated melting and crystallization temperatures are key characteristics of the material's potential applications, for instance, as a phase change material (PCM) for thermal energy storage. ijeas.org

Research on polymers with long alkyl side chains, such as poly(stearyl acrylate) (PSA) and poly(stearyl methacrylate) (PSMA), which serve as structural analogs, demonstrates the utility of DSC in characterizing these transitions. The DSC thermograms for these polymers typically show distinct endothermic and exothermic peaks corresponding to the melting and crystallization of the side chains. ijeas.org The onset temperatures of these peaks provide the phase transition temperatures, while the area under the peaks corresponds to the latent heat of the transition. ijeas.org

Key findings from DSC analysis of analogous long-chain polyacrylates and polymethacrylates are summarized below. ijeas.org

Table 1: Phase Transition Characteristics of Long-Chain Acrylate Polymers Determined by DSC

| Polymer | Onset Melting Temperature (°C) | Latent Heat of Melting (J/g) | Onset Crystallization Temperature (°C) | Latent Heat of Crystallization (J/g) |

|---|---|---|---|---|

| Poly(stearyl acrylate) (PSA) | 48.1 | 100.2 | 43.5 | -81.5 |

This data is illustrative of polymers with long alkyl side chains, analogous to polymerized this compound derivatives. Data sourced from studies on poly(stearyl acrylate) and poly(stearyl methacrylate). ijeas.org

The data reveals that the nature of the polymer backbone (acrylate vs. methacrylate) influences the phase transition temperatures and latent heats of the side chains. ijeas.org Such information is critical for designing materials with specific thermal energy storage and release characteristics.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials. thermalsupport.comresearchgate.net It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. thermalsupport.com This analysis provides crucial data on the decomposition temperatures of a polymer, which defines the upper limit of its service temperature. researchgate.net For polymerized derivatives of this compound, TGA determines the temperature at which the polymer starts to degrade, which can occur through mechanisms like side-chain scission or main-chain depolymerization. researchgate.net

The thermal stability of polymers with long n-alkyl side chains is influenced by the length of these chains. researchgate.net Generally, longer side chains can lead to improved thermal stability. researchgate.netnih.gov TGA curves for these polymers show the percentage of weight loss as the temperature increases. From these curves, key parameters such as the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the residual mass at the end of the analysis can be determined.

Studies on analogous polymers like poly(stearyl acrylate) (PSA) and poly(stearyl methacrylate) (PSMA) show that they typically degrade in a single step at high temperatures. ijeas.org The thermal durability is a critical factor for applications where the material might be exposed to elevated temperatures. ijeas.org

Table 2: Thermal Degradation Characteristics of Long-Chain Acrylate Polymers Determined by TGA

| Polymer | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Degradation (T_max) (°C) | End of Decomposition Temperature (°C) |

|---|---|---|---|

| Poly(stearyl acrylate) (PSA) | ~280 | N/A | ~456 |

This data is illustrative of polymers with long alkyl side chains, analogous to polymerized this compound derivatives. Data sourced from studies on poly(stearyl acrylate) and poly(stearyl methacrylate). ijeas.org Note: T_max values were not specified in the source.

The TGA data indicates that these polymers are thermally stable up to relatively high temperatures, making them suitable for various applications. ijeas.org The degradation profiles are similar, as expected for polymers with comparable structures. ijeas.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(stearyl acrylate) (PSA) |

Strategic Applications of Pentadecyl Carbonochloridate in Academic Research

Utility in the Synthesis of Complex Organic Molecules

Pentadecyl carbonochloridate (B8618190) serves as a key reagent for introducing the pentadecyl group into complex molecular architectures. This long alkyl chain can significantly alter the physical and chemical properties of the target molecule, enhancing its lipophilicity and influencing its self-assembly behavior.

One of the primary applications of pentadecyl carbonochloridate in organic synthesis is in the protection of functional groups. The pentadecyloxycarbonyl group can be introduced by reacting this compound with alcohols, phenols, amines, and thiols. This protecting group is valued for its stability under various reaction conditions and can be selectively removed when needed.

Furthermore, this compound is instrumental in the synthesis of molecules with specific biological or material properties. For instance, it can be used to synthesize long-chain esters, carbamates, and carbonates that can act as prodrugs, enabling controlled release of therapeutic agents. The long pentadecyl chain can facilitate the transport of these molecules across biological membranes. In the realm of natural product synthesis, the introduction of a long alkyl chain using this compound can be a crucial step in building the carbon skeleton of complex lipids and other bioactive molecules.

Role in the Development of Advanced Materials

The incorporation of the long pentadecyl chain via this compound has proven to be a versatile strategy for designing advanced materials with specific functionalities.

Contribution to Surfactant and Interface Science Research

In the field of surfactant and interface science, this compound is utilized in the synthesis of novel amphiphilic molecules. By reacting it with hydrophilic head groups, a variety of non-ionic and ionic surfactants can be prepared. The long pentadecyl chain acts as the hydrophobic tail, which is crucial for the surfactant's ability to reduce surface tension and form micelles in solution.

Research in this area focuses on understanding the relationship between the surfactant structure and its properties, such as critical micelle concentration (CMC), surface tension reduction, and emulsifying power. For example, N-alkoxycarbonyl amino acids, synthesized from the reaction of long-chain alkyl chloroformates like this compound with amino acids, have shown excellent surface activity and foaming ability acs.org. These bio-based surfactants are of particular interest due to their potential for enhanced biodegradability and lower toxicity compared to traditional petroleum-based surfactants.

| Surfactant Type | Hydrophilic Head Group | Key Properties |

| N-alkoxycarbonyl amino acid salts | Amino acid | Excellent surface tension lowering, good foaming ability and stability acs.org |

| Polyethoxylated phenols | Ethoxylated phenol | Biodegradability, potential for antimicrobial properties researchgate.net |

| Quaternary ammonium salts | Quaternary amine | Antimicrobial activity, effective in both aqueous and non-aqueous systems |

Applications in Polymer and Bio-Based Materials Chemistry

This compound is employed to functionalize polymers, thereby modifying their bulk and surface properties. The introduction of long alkyl side chains can enhance the solubility of rigid polymers in organic solvents, improve their processability, and impart hydrophobicity.

A notable example is the synthesis of aromatic polyamides containing pendant pentadecyl chains. The incorporation of these long aliphatic chains disrupts the packing of the polymer backbone, leading to improved solubility and processability without significantly compromising their thermal stability. This approach has been used to develop new high-performance polymers that are easier to fabricate into films and fibers.

In the area of bio-based materials, the pentadecyl group, which can be derived from natural sources like cardanol (from cashew nut shell liquid), is used to create more sustainable polymers. For instance, 3-pentadecylphenol, a derivative of cardanol, has been used to modify phenolic resins, resulting in foams with improved toughness and a more regular and dense network structure mdpi.com.

| Polymer System | Effect of Pentadecyl Functionalization |

| Aromatic Polyamides | Improved solubility and processability, amorphous nature |

| Phenolic Resins | Increased toughness, more regular and dense foam structure mdpi.com |

| Polyacetals | Potential for creating biodegradable polymers with tunable properties |

Contributions to Fundamental Mechanistic Organic Chemistry Studies

The study of the reaction mechanisms of alkyl chloroformates, including long-chain variants like this compound, provides valuable insights into fundamental organic chemistry principles. The solvolysis of chloroformates, for example, is a classic system for investigating the interplay between different reaction pathways, primarily the bimolecular addition-elimination mechanism and the unimolecular ionization (SN1) mechanism.

Kinetic studies on the solvolysis of various alkyl chloroformates in a range of solvents have been conducted to understand how the structure of the alkyl group and the properties of the solvent influence the reaction rate and mechanism. For primary alkyl chloroformates, the reaction is often dominated by a bimolecular process where the solvent acts as a nucleophile nih.gov. However, in highly ionizing, non-nucleophilic solvents, a shift towards an ionization mechanism can be observed.

Theoretical studies have also been employed to model the transition states and intermediates involved in these reactions, providing a deeper understanding of the reaction energy profiles usfq.edu.ec. These fundamental studies are not only of academic interest but also have practical implications for optimizing reaction conditions in synthetic applications.

Green Chemistry Initiatives and Sustainable Synthesis Strategies Involving this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis and application of chloroformates. A significant concern with traditional chloroformate synthesis is the use of highly toxic phosgene (B1210022).

Recent research has focused on phosgene-free routes to chloroformates. One promising approach is the photo-on-demand in situ synthesis of chloroformates from a chloroform (B151607) solution containing an alcohol, which avoids the handling of phosgene gas or its liquid surrogates like triphosgene (B27547) nih.govorganic-chemistry.org. This method offers a safer and more environmentally benign alternative for the preparation of this compound and other alkyl chloroformates.

Furthermore, the use of this compound in the synthesis of bio-based materials aligns with green chemistry principles. As mentioned earlier, the pentadecyl group can be sourced from renewable resources like cashew nut shell liquid researchgate.net. The development of surfactants and polymers from these renewable feedstocks reduces the reliance on petrochemicals and can lead to products with improved biodegradability.

| Green Chemistry Aspect | Application Involving this compound |

| Safer Reagents | Phosgene-free synthesis routes, such as photo-on-demand methods nih.govorganic-chemistry.org |

| Renewable Feedstocks | Utilization of pentadecyl moieties derived from natural sources like cardanol researchgate.net |

| Atom Economy | Development of efficient synthetic routes that minimize waste |

常见问题

Q. 1.1. What synthetic strategies are recommended for preparing pentadecyl carbonochloridate, and how do substituents influence reaction outcomes?

Answer: The synthesis of alkyl carbonochloridates typically involves reacting alcohol precursors with phosgene (COCl₂) in anhydrous solvents like dioxane. For pentadecyl derivatives, substituting the alkyl chain with electron-withdrawing groups (e.g., fluorine) may alter reaction kinetics, as observed in analogous compounds (e.g., 3-fluoro-substituted benzyl carbonochloridate) where substituents shifted NMR chemical shifts and required modified purification steps (e.g., recrystallization vs. distillation) . Key parameters include:

- Solvent purity : Anhydrous conditions prevent hydrolysis.

- Temperature control : Phosgene reactions are exothermic; slow addition minimizes side reactions.

- Substituent effects : Electron-deficient groups stabilize intermediates, improving yields.

Q. 1.2. How can NMR spectroscopy validate the structural integrity of this compound?

Answer: ¹H and ¹³C NMR are critical for confirming the presence of the carbonochloridate group (ClC(O)O–). For example:

- ¹H NMR : The methylene protons adjacent to the carbonyl group typically resonate at δ 4.6–5.0 ppm.

- ¹³C NMR : The carbonyl carbon appears at δ 150–155 ppm, while the chlorinated carbon is near δ 80–85 ppm .

Compare shifts with analogs (e.g., phenyl carbonochloridate, δ 150.5 ppm for C=O ) to identify deviations caused by steric or electronic effects from the pentadecyl chain.

Advanced Research Questions

Q. 2.1. How should researchers address discrepancies in physicochemical data (e.g., boiling points, stability) across literature sources?

Answer: Contradictions often arise from differences in experimental conditions (e.g., purity, instrumentation). To resolve these:

- Cross-reference authoritative databases : Use NIST Chemistry WebBook for validated data (e.g., vapor pressure, thermal stability) .

- Apply EPA/OPPT criteria : Classify studies by methodology (e.g., peer-reviewed vs. gray literature) and exclude non-validated sources (e.g., industrial reports without experimental details) .

- Replicate key experiments : For example, measure decomposition kinetics under controlled humidity to clarify stability claims.

Q. 2.2. What frameworks are recommended for designing studies on the environmental fate of this compound?

Answer: Use the EPA’s TSCA Scope Document methodology :

- Topic prioritization : Focus on fate/transport, ecological hazard, and human health endpoints.

- Data inclusion criteria : Prioritize studies with:

- Explicit exposure concentrations (e.g., LC50 for aquatic toxicity).

- Mechanistic insights (e.g., hydrolysis pathways in soil).

- Ecotox database integration : Leverage standardized protocols for toxicity testing .

Q. 2.3. How can substituent effects on reactivity be systematically investigated in carbonochloridate derivatives?

Answer: Adopt a structure-activity relationship (SAR) approach:

Vary substituents : Synthesize analogs with differing chain lengths (e.g., C10 vs. C15) or functional groups (e.g., fluorinated vs. methyl branches).

Quantify reactivity : Measure reaction rates with nucleophiles (e.g., amines) under standardized conditions.

Computational modeling : Use DFT calculations to correlate electronic properties (e.g., LUMO energy) with experimental reactivity .

Q. 2.4. What strategies mitigate challenges in detecting low-concentration degradation products of this compound?

Answer: Combine analytical techniques:

- GC-MS : Optimize derivatization (e.g., silylation) for volatile byproducts.

- LC-HRMS : Identify polar degradation products (e.g., carboxylic acids) with high mass accuracy.

- Isotopic labeling : Use ¹³C-labeled compounds to trace hydrolysis pathways .

Methodological Guidance

Q. 3.1. How to optimize reaction yields when scaling up this compound synthesis?

Answer:

Q. 3.2. What criteria should guide the selection of literature sources for meta-analyses?

Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Inclusion : Peer-reviewed studies with full experimental details (e.g., solvent, catalyst loading).

- Exclusion : Non-English studies without validated translations, or industry reports lacking raw data .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。